molecular formula C44H30 B13791684 1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene

1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene

Cat. No.: B13791684
M. Wt: 558.7 g/mol
InChI Key: FSWRERQILDSDIM-UHFFFAOYSA-N
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Description

1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by its rigid and bulky structure, which makes it an interesting candidate for various applications, particularly in the field of organic electronics. The compound consists of a benzene ring substituted with two 9-phenyl-9H-fluoren-9-yl groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene can be synthesized through a one-pot reaction involving the coupling of 9-phenyl-9H-fluoren-9-yl groups with a benzene core. The reaction typically involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring or the fluorenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene exerts its effects is primarily related to its electronic structure. The rigid and bulky substituents on the benzene ring create a high triplet energy state, which is beneficial for applications in OLEDs. The compound facilitates efficient energy transfer and charge transport, making it an effective host material for phosphorescent emitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene is unique due to its specific substitution pattern, which provides a balance of rigidity and bulkiness. This structure results in high triplet energy and balanced charge transport properties, making it particularly suitable for use in blue phosphorescent OLEDs .

Properties

Molecular Formula

C44H30

Molecular Weight

558.7 g/mol

IUPAC Name

9-phenyl-9-[4-(9-phenylfluoren-9-yl)phenyl]fluorene

InChI

InChI=1S/C44H30/c1-3-15-31(16-4-1)43(39-23-11-7-19-35(39)36-20-8-12-24-40(36)43)33-27-29-34(30-28-33)44(32-17-5-2-6-18-32)41-25-13-9-21-37(41)38-22-10-14-26-42(38)44/h1-30H

InChI Key

FSWRERQILDSDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C9

Origin of Product

United States

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